molecular formula C16H20N4O2S B2863431 1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1795458-35-3

1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2863431
CAS No.: 1795458-35-3
M. Wt: 332.42
InChI Key: CIMYKLBRFVDMRR-UHFFFAOYSA-N
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Description

1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-23(22,16-6-5-13-3-1-2-4-14(13)11-16)19-9-7-15(12-19)20-10-8-17-18-20/h5-6,8,10-11,15H,1-4,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMYKLBRFVDMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S with a molecular weight of 336.42 g/mol. The structure features a triazole ring linked to a pyrrolidine moiety and a tetrahydronaphthalenyl sulfonyl group. This unique configuration is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. In vitro assays have demonstrated that compounds similar to this compound show inhibition against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF-7 (Breast Cancer)15.4
Triazole Derivative BHeLa (Cervical Cancer)22.7
Triazole Derivative CA549 (Lung Cancer)18.9

These findings suggest that the incorporation of the triazole ring enhances the cytotoxicity against cancer cells by interfering with cellular proliferation pathways .

Enzyme Inhibition

The compound's mechanism of action has been partially elucidated through enzyme inhibition studies. Notably, triazoles have been shown to inhibit carbonic anhydrase-II (CA-II), an enzyme implicated in tumor growth and metastasis. In one study, derivatives exhibited IC50 values ranging from 13.8 µM to 35.7 µM against CA-II:

CompoundIC50 (µM)Reference
Compound 9a13.8 ± 0.63
Compound 9e18.1 ± 1.31
Compound 9d20.7 ± 1.13

Molecular docking studies indicated that these compounds bind effectively to the active site of CA-II, suggesting a potential therapeutic role in managing cancer .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of similar triazole compounds:

  • Study on Antimicrobial Activity : A series of triazoles were evaluated for their antimicrobial properties against various pathogens, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Research has shown that certain triazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.

Chemical Reactions Analysis

Step 1: Formation of the Pyrrolidine Sulfonyl Intermediate

  • Starting Material : 5,6,7,8-Tetrahydronaphthalen-2-sulfonyl chloride reacts with pyrrolidin-3-amine to form the sulfonamide-linked pyrrolidine intermediate.

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Base: Triethylamine (Et₃N)

    • Temperature: 0°C to room temperature

    • Yield: ~95% .

Step 3: Suzuki–Miyaura Cross-Coupling (Optional)

  • For derivatives with aryl groups (e.g., phenyl), a Suzuki coupling is employed:

    • Catalyst : Pd(OAc)₂ (5 mol%)

    • Base : K₂CO₃

    • Solvent : THF/H₂O (3:1)

    • Temperature : 80–85°C

    • Yield : 82–91% .

Triazole Core

  • Electrophilic Substitution : The 1,2,3-triazole undergoes regioselective substitutions at the N1 and C4 positions.

    • Example: Reaction with nitroolefins in the presence of Ce(OTf)₃ forms 1,5-disubstituted triazoles .

  • Coordination Chemistry : The triazole nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu), facilitating catalytic cycles in cross-coupling reactions .

Sulfonyl Group

  • Nucleophilic Displacement : The sulfonyl group can participate in SN2 reactions with amines or alkoxides.

    • Example: Reaction with hydrazine yields sulfonamide derivatives .

Tetrahydronaphthalene Moiety

  • Hydrogenation : The tetrahydronaphthalene ring can undergo partial or full saturation under H₂/Pd-C, though this is rarely utilized due to steric hindrance.

Catalytic and Functionalization Reactions

Reaction TypeConditionsProducts/ApplicationsYieldSource
Click Chemistry CuI, DIPEA, MeCN, RTTriazole-pyrrolidine hybrids76–82%
Suzuki Coupling Pd(OAc)₂, K₂CO₃, THF/H₂O, 85°CAryl-functionalized derivatives82–91%
N-Alkylation Alkyl triflates, DCM, 0°CQuaternary ammonium intermediates70–85%
Sulfonamide Hydrolysis HCl (6M), reflux, 12hFree amine derivatives65–78%

Mechanistic Insights

  • Click Chemistry Mechanism :

    • Cycloaddition : Cu(I) catalyzes the [3+2] cycloaddition between azides and terminal alkynes, forming 1,4-disubstituted triazoles.

    • Regioselectivity : The Cu(I) template ensures exclusive 1,4-regiochemistry .

  • Suzuki Coupling Mechanism :

    • Oxidative addition of Pd(0) to the aryl halide.

    • Transmetallation with the boronic acid.

    • Reductive elimination to form the C–C bond .

Challenges and Optimization

  • Steric Hindrance : Bulky tetrahydronaphthalene groups reduce reaction rates in cross-couplings. Optimized Pd catalysts (e.g., XPhos) improve efficiency .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance azide-alkyne cycloaddition kinetics .

Q & A

Q. What are the common synthetic routes for 1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole, and how do reaction conditions influence product yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine derivatives and triazole ring formation. Key steps include:
  • Sulfonylation: Reacting pyrrolidin-3-amine derivatives with 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF. Temperature control (0–25°C) minimizes side reactions .
  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used. Optimizing stoichiometry of azides and alkynes, reaction time (12–24 hours), and catalyst loading (e.g., CuSO₄·5H₂O with sodium ascorbate) improves yield .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5) or HPLC .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer: A combination of techniques is required:
  • NMR Spectroscopy: ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 3.5–4.5 ppm for pyrrolidine and sulfonyl groups) and ¹³C NMR confirm backbone structure. DEPT-135 distinguishes CH₂ and CH₃ groups in the tetrahydronaphthalene moiety .
  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (triazole C=N) validate functional groups .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm assess purity (>95% threshold) .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step during synthesis to minimize byproducts and improve yield?

  • Methodological Answer:
  • Solvent Selection: Use anhydrous DMF or THF to suppress hydrolysis of sulfonyl chloride.
  • Base Choice: Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the pyrrolidine amine .
  • Temperature Gradient: Start at 0°C for sulfonyl chloride addition, then warm to room temperature to complete the reaction. This reduces dimerization of intermediates .
  • Workup: Quench with ice-cwater and extract with ethyl acetate to remove unreacted sulfonyl chloride.

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

  • Methodological Answer: Contradictions often arise from variations in assay conditions. To address this:
  • Standardize Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Dose-Response Curves: Generate IC₅₀ values across a broad concentration range (0.1–100 µM) to account for potency thresholds .
  • Computational Validation: Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with reported targets like 14α-demethylase (PDB: 3LD6) .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodological Answer:
  • Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) using Schrödinger’s Phase .
  • DFT Calculations: Optimize substituent electronics (e.g., electron-withdrawing groups on the triazole ring) to enhance binding to hydrophobic pockets .
  • MD Simulations: Assess stability of ligand-target complexes (e.g., 50 ns simulations in GROMACS) to prioritize derivatives with low RMSD values .

Q. What are the challenges in establishing structure-activity relationships (SAR) for triazole-containing analogs, and how can they be addressed methodologically?

  • Methodological Answer: Challenges include steric hindrance from the tetrahydronaphthalene group and variable metabolic stability. Solutions involve:
  • Systematic Substituent Variation: Synthesize analogs with modified sulfonyl groups (e.g., replacing tetrahydronaphthalene with bicyclo[2.2.1]heptane) .
  • Metabolic Profiling: Use liver microsome assays (human or rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of pyrrolidine) .
  • 3D-QSAR: Apply CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity data .

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